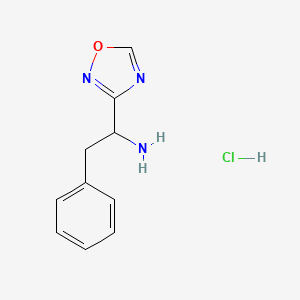

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides in the presence of a base, leading to the formation of the oxadiazole ring . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, which proceeds under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .

Análisis De Reacciones Químicas

1.1. Hydrazide Cyclization

The oxadiazole core can be synthesized via cyclization of acylhydrazides with appropriate reagents. For example, hydrazides derived from carboxylic acids react with iso(thio)cyanates to form intermediates that cyclize under oxidative conditions (e.g., iodine or oxygen) to yield 1,3,4-oxadiazoles .

Example Reaction Pathway:

Aryl hydrazide + Dodecyl isocyanate → 2-Aryloylhydrazine-1-carboxamide → Cyclization → 1,3,4-Oxadiazole derivative .

1.2. Aerobic Oxidative Annulation

Acylhydrazides react with isothiocyanates in the presence of DMAP and oxygen to form 2-imino-1,3,4-oxadiazolines via in situ oxidation and cyclization . This method is scalable and tolerates diverse substituents.

General Procedure :

-

Mix acylhydrazide (0.5 mmol), DMAP (0.5 mmol), and isothiocyanate (1.0 mmol) in acetonitrile.

-

Stir at 70°C under O₂ for 15 hours.

-

Purify via column chromatography to isolate the oxadiazoline product.

2.1. Substitution at the Oxadiazole Ring

The oxadiazole ring participates in nucleophilic substitution reactions. For instance:

-

Amination: Reaction with amines under basic conditions can introduce alkyl or aryl groups at the oxadiazole’s 2-position .

-

Electrophilic Aromatic Substitution: Electron-withdrawing substituents (e.g., NO₂, CN) on the phenyl ring enhance reactivity toward electrophiles .

2.2. Amine Functionalization

The primary amine group in the ethanamine chain can undergo:

-

Acylation: Reacting with acyl chlorides/anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes/ketones .

3.1. Phenyl Group Functionalization

Substituents on the phenyl ring significantly influence biological activity. For example:

-

Electron-Withdrawing Groups (EWGs): Enhance cholinesterase inhibition (e.g., 3-CN increases hAChE/hBChE inhibition) .

-

Electron-Donating Groups (EDGs): Diminish activity unless positioned meta/para .

Table 1: Impact of Substituents on hAChE/hBChE Inhibition*

| Substituent Position | hAChE IC₅₀ (μM) | hBChE IC₅₀ (μM) |

|---|---|---|

| 4-Cl | 1.255 | >10 |

| 3-CN | 1.077 | 1.653 |

| H (unsubstituted) | 0.907 | 1.579 |

| 2-NO₂ | 1.885 | >10 |

4.1. Cholinesterase Inhibition

Unsubstituted phenyl rings on oxadiazoles exhibit dual hAChE/hBChE inhibition (Table 1 ), making them candidates for Alzheimer’s disease therapy .

4.2. Neuroprotective Activity

Piperazine-containing oxadiazoles show neuroprotection via NMDA receptor antagonism, suggesting potential for stroke treatment .

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemistry

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride serves as a versatile building block in synthetic organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : The compound can be employed in the synthesis of more complex heterocycles.

| Application | Description |

|---|---|

| Building Block | Used to create derivatives with varied properties. |

| Coordination Chemistry | Acts as a ligand in metal coordination complexes. |

Biology

The biological activities of this compound are noteworthy:

- Antibacterial Properties : Exhibits strong antibacterial effects against various strains, including Xanthomonas oryzae.

| Activity Type | Target Organisms |

|---|---|

| Antibacterial | Effective against multiple bacterial strains. |

| Antiviral | Potential activity against viruses such as Zika virus. |

Medicine

In the medical field, the compound is being explored for its therapeutic potential:

- Anti-inflammatory and Anticancer Activities : Preliminary studies suggest it may have applications in treating inflammation and cancer.

| Medical Application | Potential Effects |

|---|---|

| Anti-inflammatory | May reduce inflammation markers in vitro. |

| Anticancer | Shows promise in inhibiting cancer cell growth. |

Industry

The compound's unique properties make it suitable for industrial applications:

- Development of New Materials : It is used in creating materials with specific electrical and thermal properties.

| Industrial Application | Description |

|---|---|

| Material Science | Development of conductive and stable materials. |

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of this compound demonstrated significant inhibition of bacterial growth in laboratory settings. The compound was tested against common pathogens and showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 2: Anticancer Potential

Research focusing on the anticancer properties revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. In vitro assays indicated that the compound could induce apoptosis in cancer cells while sparing non-cancerous cells.

Mecanismo De Acción

The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer therapy, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.

1,3,4-Oxadiazole derivatives: These compounds have a different arrangement of nitrogen atoms in the ring but also show significant biological activities.

Uniqueness

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethanamine moiety enhances its interaction with biological targets, making it a promising candidate for drug development .

Actividad Biológica

1-(1,2,4-Oxadiazol-3-yl)-2-phenylethan-1-amine hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name: 1-(1,2,4-Oxadiazol-3-yl)-2-phenylethanamine; hydrochloride

- CAS Number: 1909335-98-3

- Molecular Formula: C₁₀H₁₂ClN₃O

- Molecular Weight: 225.67 g/mol

The oxadiazole scaffold is known for its versatility and has been explored for various pharmacological applications due to its ability to interact with biological molecules through hydrogen bonding and other interactions .

The biological activity of this compound is primarily attributed to its interaction with microbial targets. The compound has demonstrated:

Antibacterial Activity

- Exhibits strong antibacterial effects against various bacterial strains. The mechanism involves disruption of microbial growth by interfering with their life cycle .

Antiviral Activity

- Some derivatives of 1,2,4-oxadiazole have shown antiviral properties against viruses such as Zika virus (ZIKV), indicating potential therapeutic uses in viral infections .

Hydrogen Bonding

The presence of nitrogen and oxygen in the oxadiazole ring allows for effective hydrogen bonding with biological targets, enhancing its bioactivity. This property contributes to the compound's good bioavailability and efficacy in disrupting microbial functions .

Cellular Effects

Research on similar compounds indicates a broad spectrum of biological activities, including:

- Antibacterial effects on plant pathogens like Xanthomonas oryzae.

- Potential anticancer properties as seen in studies assessing the antitumor activity against various cancer cell lines .

Table 1: Summary of Biological Activities

Case Studies

Antitumor Activity Study

In a study assessing the antitumor effects of various oxadiazole derivatives, this compound was evaluated against a panel of 11 cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 9.4 µM, indicating significant antitumor potential .

Antibacterial Efficacy

Another study highlighted the compound's effectiveness against Xanthomonas oryzae, suggesting its utility in agricultural applications as an anti-infective agent .

Propiedades

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c11-9(10-12-7-14-13-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMLPLMNZJLRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NOC=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.